molecular formula C7H8O B1588347 (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one CAS No. 71155-05-0

(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one

Cat. No. B1588347
CAS RN: 71155-05-0
M. Wt: 108.14 g/mol
InChI Key: LNLLHUHPGPKRBM-WDSKDSINSA-N
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Description

“(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one” is a chemical compound with the molecular formula C9H12O . It is a derivative of the bicycloheptene family. The compound has been used in various research and development contexts.


Molecular Structure Analysis

The InChI code for “(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one” is 1S/C9H12O/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Chemical Reactions Analysis

While specific chemical reactions involving “(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one” are not available, it’s worth noting that similar compounds have been involved in various chemical reactions. For instance, nopol mesylate has been used in reactions with piperazine .


Physical And Chemical Properties Analysis

“(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one” is a solid compound . It has a molecular weight of 136.19 . The compound should be stored at 0-8°C .

Scientific Research Applications

Enzymatic Reduction and Synthesis

(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one has been extensively studied in enzymatic reduction processes. Research demonstrates its reduction using various fungi and yeasts, leading to the production of different bicycloheptenol and bicycloheptenone compounds. For example, bakers' yeast reduces it to 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol. These reactions are significant for the synthesis of biologically active molecules, such as prostaglandin F2 alpha (Dawson et al., 1983) (Roberts, 1985).

Asymmetric Baeyer-Villiger Biooxidation

The compound has been a subject of asymmetric Baeyer-Villiger biooxidation, demonstrating its scalability to industrial levels. A study achieved this reaction on a kilogram scale using a bioreactor, which produced enantiopure regioisomeric lactones. This finding is pivotal for industrial applications, particularly in pharmaceutical and chemical manufacturing (Hilker et al., 2005).

Synthesis of 1,3-Diols with Chiral Backbone

(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one serves as a precursor in the synthesis of 1,3-diols with a chiral rigid backbone. This pathway opens avenues for creating nonracemic precursors for bidentate ligands in asymmetric synthesis, illustrating the compound's versatility in synthesizing structurally unique and complex molecules (Peri et al., 2004).

Vibrational Spectra Analysis

The low-frequency vibrational spectra of bicyclo[3.2.0]hept-6-ene, a related compound, have been analyzed to understand its structural and energetic properties. This research contributes to the broader understanding of the physical chemistry of cyclic compounds and their derivatives (Villarreal & Laane, 1978).

Microwave Spectra and Dipole Moments

Another study focused on the microwave spectra and dipole moments of bicyclo[2.2.1]hept-7-one and its derivatives, providing insights into the molecular structure and electronic properties of these types of compounds (Durig et al., 1975).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(1R,5S)-bicyclo[3.2.0]hept-2-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLLHUHPGPKRBM-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]2[C@H]1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428675
Record name (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one

CAS RN

71155-05-0
Record name (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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